molecular formula C4H4ClN3 B1589922 5-Chloropyridazin-4-amine CAS No. 53180-92-0

5-Chloropyridazin-4-amine

Cat. No. B1589922
CAS RN: 53180-92-0
M. Wt: 129.55 g/mol
InChI Key: YUCAFBOLEPKKCB-UHFFFAOYSA-N
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Description

5-Chloropyridazin-4-amine is a chemical compound with the CAS Number: 53180-92-0 . It has a molecular weight of 129.55 and its linear formula is C4H4ClN3 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-Chloropyridazin-4-amine is represented by the linear formula C4H4ClN3 . The molecular weight of this compound is 129.55 .


Physical And Chemical Properties Analysis

5-Chloropyridazin-4-amine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application: 5-Chloropyridazin-4-amine is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that numerous methods for the synthesis of pyrimidines are described .
  • Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Gas Purification Technology

  • Summary of the Application: 5-Chloropyridazin-4-amine is used in the optimization of amine gas purification technology from acidic components . The relevance of investigating the processes of amine gas purification is manifested in the constant need to improve this technology to effectively reduce emissions of harmful substances into the atmosphere and in the search for more efficient, energy-saving and environmentally sustainable methods of cleaning gas streams .
  • Methods of Application or Experimental Procedures: The study used a statistical method, a comparative method, and analysis . The main factors affecting the effectiveness of the existing gas purification technology were identified . Among the proposed solutions, the importance of careful selection of the optimal composition of the alkanolamine mixture was identified .
  • Results or Outcomes: The suggestions and improvements developed during the research have significant practical applications. Their implementation can reduce energy costs and increase the efficiency of gas purification from acidic components, which allows enterprises to introduce more efficient methods of gas purification and improve production quality .

Application in Molecular Simulation

  • Summary of the Application: 5-Chloropyridazin-4-amine is used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
  • Methods of Application or Experimental Procedures: The specific methods of application are not detailed in the source, but it mentions that these programs can produce impressive simulation visualizations .
  • Results or Outcomes: The outcomes of these simulations can provide valuable insights into the molecular structure and behavior of 5-Chloropyridazin-4-amine .

Application in Gas Purification Technology

  • Summary of the Application: 5-Chloropyridazin-4-amine is used in the optimization of amine gas purification technology from acidic components . The relevance of investigating the processes of amine gas purification is manifested in the constant need to improve this technology to effectively reduce emissions of harmful substances into the atmosphere and in the search for more efficient, energy-saving and environmentally sustainable methods of cleaning gas streams .
  • Methods of Application or Experimental Procedures: The study used a statistical method, a comparative method, and analysis . The main factors affecting the effectiveness of the existing gas purification technology were identified . Among the proposed solutions, the importance of careful selection of the optimal composition of the alkanolamine mixture was identified .
  • Results or Outcomes: The suggestions and improvements developed during the research have significant practical applications. Their implementation can reduce energy costs and increase the efficiency of gas purification from acidic components, which allows enterprises to introduce more efficient methods of gas purification and improve production quality .

Application in Molecular Simulation

  • Summary of the Application: 5-Chloropyridazin-4-amine is used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
  • Methods of Application or Experimental Procedures: The specific methods of application are not detailed in the source, but it mentions that these programs can produce impressive simulation visualizations .
  • Results or Outcomes: The outcomes of these simulations can provide valuable insights into the molecular structure and behavior of 5-Chloropyridazin-4-amine .

Safety And Hazards

The safety information for 5-Chloropyridazin-4-amine includes several hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

5-chloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCAFBOLEPKKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514741
Record name 5-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridazin-4-amine

CAS RN

53180-92-0
Record name 5-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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